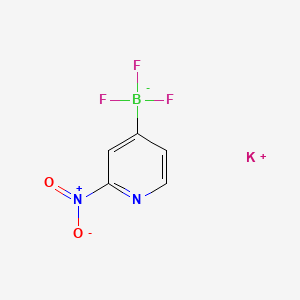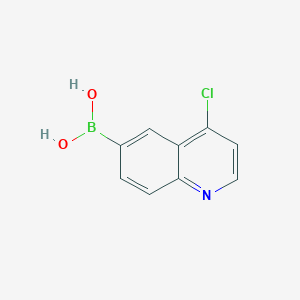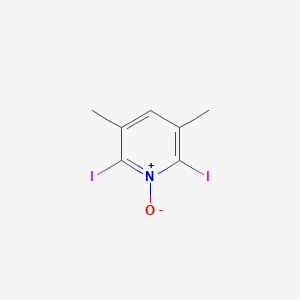
Potassium trifluoro(2-nitropyridin-4-yl)borate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium trifluoro(2-nitropyridin-4-yl)borate is a specialized organoboron compound that has gained attention in the field of synthetic chemistry. This compound is part of the broader class of potassium trifluoroborates, which are known for their stability and versatility in various chemical reactions, particularly in cross-coupling reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro(2-nitropyridin-4-yl)borate typically involves the reaction of 2-nitropyridine with a boron trifluoride source in the presence of a potassium base. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yield and purity. The general reaction can be represented as follows: [ \text{2-nitropyridine} + \text{BF}_3 \cdot \text{OEt}_2 + \text{KOH} \rightarrow \text{this compound} + \text{by-products} ]
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Analyse Des Réactions Chimiques
Types of Reactions
Potassium trifluoro(2-nitropyridin-4-yl)borate undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trifluoroborate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) are often used in hydrogenation reactions.
Substitution: Nucleophiles such as alkyl halides can react with the trifluoroborate group under basic conditions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Applications De Recherche Scientifique
Potassium trifluoro(2-nitropyridin-4-yl)borate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Potential use in the synthesis of biologically active molecules.
Medicine: Investigated for its role in the development of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of potassium trifluoro(2-nitropyridin-4-yl)borate in cross-coupling reactions involves the transmetalation step, where the trifluoroborate group transfers to a palladium catalyst. This is followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets include electrophilic organic groups that react with the nucleophilic trifluoroborate group.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Potassium trifluoro(3,3,3-trifluoroprop-1-en-2-yl)borate
- Potassium trifluoro(4-methoxyphenyl)borate
- Potassium trifluoro(phenyl)borate
Uniqueness
Potassium trifluoro(2-nitropyridin-4-yl)borate is unique due to its nitro group, which provides additional reactivity and functionalization options compared to other trifluoroborates. This makes it particularly valuable in the synthesis of complex organic molecules.
Propriétés
Formule moléculaire |
C5H3BF3KN2O2 |
|---|---|
Poids moléculaire |
230.00 g/mol |
Nom IUPAC |
potassium;trifluoro-(2-nitropyridin-4-yl)boranuide |
InChI |
InChI=1S/C5H3BF3N2O2.K/c7-6(8,9)4-1-2-10-5(3-4)11(12)13;/h1-3H;/q-1;+1 |
Clé InChI |
DVVAVCWIMIPVEY-UHFFFAOYSA-N |
SMILES canonique |
[B-](C1=CC(=NC=C1)[N+](=O)[O-])(F)(F)F.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{3-Methylimidazo[4,3-b][1,3]thiazol-2-yl}methanol hydrochloride](/img/structure/B13469706.png)
![4-{[(2R)-2-aminopropoxy]methyl}benzoic acid hydrochloride](/img/structure/B13469709.png)
![1-(4-Bromophenoxy)-3-[(2-{imidazo[1,2-a]pyridin-2-yl}ethyl)amino]propan-2-ol](/img/structure/B13469712.png)

![Rac-methyl (1s,3s)-3-hydroxy-1-[2-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylate](/img/structure/B13469724.png)
![{5-Benzyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol](/img/structure/B13469726.png)


![(9H-fluoren-9-yl)methyl N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]carbamate](/img/structure/B13469749.png)

![Tert-butyl 1,1-dioxo-hexahydro-1lambda6-[1,2,3]oxathiazolo[3,4-a]piperazine-5-carboxylate](/img/structure/B13469757.png)
amine dihydrochloride](/img/structure/B13469767.png)


